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Compound of Interest

Compound Name:

Tert-butyl 4-(2-

carbamoylbenzofuran-5-

yl)piperazine-1-carboxylate

Cat. No.: B143907 Get Quote

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor

(SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is typically

achieved through a convergent pathway, which involves the preparation of two key

intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-

carboxamide. These intermediates are then coupled to form the final vilazodone molecule.[1]

This guide provides a detailed overview of the common synthetic routes for these crucial

intermediates, including experimental protocols and quantitative data.

Synthesis of Intermediate 1: 3-(4-chlorobutyl)-1H-
indole-5-carbonitrile
This key intermediate can be synthesized through several routes, primarily starting from 5-

cyanoindole or 4-cyanoaniline.

Route A: Friedel-Crafts Acylation/Reduction of 5-
Cyanoindole
A prevalent industrial method involves the Friedel-Crafts acylation of 5-cyanoindole with 4-

chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired

chlorobutyl intermediate.[1][2]
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Figure 1: Synthesis via Friedel-Crafts Acylation/Reduction.

Quantitative Data for Route A
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Step
Reactant
s

Reagents
/Conditio
ns

Product Yield Purity
Referenc
e

Acylation

5-

Cyanoindol

e, 4-

Chlorobuty

ryl chloride

AlCl3,

Nitrometha

ne, 0-10°C

3-(4-

chlorobutyr

yl)-5-

cyanoindol

e

~90% - [3]

Reduction

3-(4-

chlorobutyr

yl)-5-

cyanoindol

e

NaBH4/CF

3COOH

3-(4-

chlorobutyl

)-1H-

indole-5-

carbonitrile

~95% - [3]

Experimental Protocols for Route A

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole[1]

Reaction Setup: Suspend a Lewis acid catalyst like aluminum chloride (AlCl3) in a suitable

solvent such as nitromethane in a reaction vessel.

Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-

chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it

dropwise to the reaction mixture.

Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into ice water. Separate the

organic layer and extract the aqueous layer with dichloromethane. Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to obtain the crude product.

Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile[1]
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Reaction Setup: Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step

in a suitable solvent such as tetrahydrofuran in a round-bottom flask.

Reduction: Add a reducing agent (e.g., sodium borohydride in trifluoroacetic acid).

Reaction: Stir the reaction mixture for 1-8 hours at room temperature, monitoring by TLC.

Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the

product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Route B: Fischer Indole Synthesis
An alternative approach utilizes the Fischer indole synthesis, starting from 4-cyanoaniline. This

method involves diazotization followed by a cyclization reaction with 6-chlorohexanal.[3]
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Figure 2: Synthesis via Fischer Indole Synthesis.

Quantitative Data for Route B

Step
Starting
Material

Key
Reagents

Product
Overall
Yield

Purity
Referenc
e

Multi-step

4-

Cyanoanili

ne

NaNO2,

HCl, 6-

chlorohexa

nal

3-(4-

chlorobutyl

)-1H-

indole-5-

carbonitrile

74% - [4]
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Experimental Protocol for Route B[3][4]

This route is described as a "telescopic approach," suggesting that intermediates may not be

isolated.

Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt using sodium

nitrite (NaNO2) and hydrochloric acid (HCl). This is then reduced to form 4-

cyanophenylhydrazine.

Fischer Indole Synthesis: The resulting 4-cyanophenylhydrazine is reacted with an

enolizable ketone or aldehyde, in this case, 6-chlorohexanal, to form a phenylhydrazone.

Cyclization: The phenylhydrazone intermediate undergoes an acid-catalyzed cyclization,

which, through the loss of ammonia, affords the final indole product.

Synthesis of Intermediate 2: 5-(1-
piperazinyl)benzofuran-2-carboxamide
The synthesis of the second key intermediate often begins with a substituted benzofuran

derivative.

Route C: Aromatic Nucleophilic Substitution
A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with

piperazine.
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Figure 3: Synthesis via Aromatic Nucleophilic Substitution.

Quantitative Data for Route C

Step
Starting
Material

Key
Reagents

Product Yield Purity
Referenc
e

Substitutio

n

5-

(Piperazin-

1-

yl)benzofur

an-2-

carboxylic

acid

Piperazine,

140°C

5-

(Piperazin-

1-

yl)benzofur

an-2-

carboxylic

acid

Not

satisfactory

, but

starting

material is

recyclable

95% [3]

Amidation

5-

(Piperazin-

1-

yl)benzofur

an-2-

carboxylic

acid

SOCl2,

NH3

5-(1-

piperazinyl)

benzofuran

-2-

carboxami

de

80% (two

steps)
- [3]
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Experimental Protocol for Route C[3]

Piperazine Introduction: A mixture of 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and

piperazine (5.0 mol) is heated to 140°C and stirred for 6 hours.

Work-up and Recycling: After cooling, hydrochloric acid is added to the reaction solution. The

unreacted starting material precipitates and can be recovered by filtration. The filtrate

containing the product is then treated with a potassium hydroxide solution until the pH is 6-7.

Extraction: The solution is extracted with chloroform. The combined organic layers are dried

and concentrated to yield the crude product as a faint yellow solid.

Amidation: The resulting carboxylic acid is converted to the final carboxamide in two steps

without isolation by treatment with thionyl chloride (SOCl2) and then ammonia (NH3).

Route D: Multi-step Synthesis from 5-
Nitrosalicylaldehyde
This pathway involves building the molecule from a simpler starting material through a series of

transformations.
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Figure 4: Multi-step synthesis from 5-Nitrosalicylaldehyde.

Experimental Protocol for Route D[5]

Benzofuran Formation: 5-Nitrosalicylaldehyde reacts with ethyl bromoacetate under the

action of potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic

acid.

Amidation: The carboxylic acid is reacted with isobutyl chloroformate and then aqueous

ammonia to give 5-nitrobenzofuran-2-carboxamide.

Reduction: The nitro group is reduced to an amine using a reducing agent like sodium

hydrosulfite to give 5-aminobenzofuran-2-carboxamide.
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Piperazine Ring Formation: The intermediate is cyclized with bis(2-chloroethyl)amine in the

presence of a base to form the final product, 5-(1-piperazinyl)benzofuran-2-carboxamide.

Final Step: Condensation to Vilazodone
The final step in the convergent synthesis is the coupling of the two key intermediates via a

nucleophilic substitution reaction.[1]

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Vilazodone

Condensation

5-(1-piperazinyl)benzofuran-2-carboxamide Base (e.g., K2CO3, Et3N)
Solvent (e.g., DMF)

Click to download full resolution via product page

Figure 5: Final Condensation to Vilazodone.

Quantitative Data for Final Condensation

| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | :---

| :--- | :--- | | Intermediate 1 & Intermediate 2 | Et3N, K2CO3 | Vilazodone | 65% | 99% |[3] | |

Intermediate 1 & Intermediate 2 | NaHCO3, KI, DMF, 100°C | Vilazodone | - | - |[5] |

Experimental Protocol for Final Condensation[1][5]

Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

(1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such

as dimethylformamide (DMF).
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Addition of Base: Add a base, such as potassium carbonate (K2CO3) and triethylamine

(Et3N), or sodium bicarbonate and a catalyst like potassium iodide (KI).

Reaction: Heat the reaction mixture to approximately 100°C and stir overnight. Monitor the

reaction's progress by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into water to precipitate the crude vilazodone.

Purification: The crude product can be collected by filtration and purified by recrystallization

from a suitable solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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